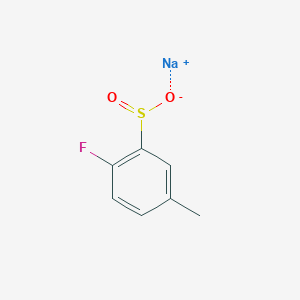
Sodium 2-fluoro-5-methylbenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-fluoro-5-methylbenzene-1-sulfinate is a fluorinated organosulfur compound with the molecular formula C7H6FNaO2S and a molecular weight of 196.17 g/mol . This compound is known for its unique reactivity and selectivity, making it a valuable asset in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-fluoro-5-methylbenzene-1-sulfinate, typically involves the reaction of the corresponding sulfonyl chloride with sodium sulfite under basic conditions . The general reaction can be represented as follows:
R−SO2Cl+Na2SO3→R−SO2Na+NaCl
where ( R ) represents the 2-fluoro-5-methylbenzene group.
Industrial Production Methods: Industrial production of sodium sulfinates often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-fluoro-5-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding sulfonate.
Reduction: Formation of the corresponding sulfide.
Substitution: Nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Achieved using reducing agents such as lithium aluminum hydride.
Substitution: Conducted under basic or acidic conditions depending on the nature of the electrophile.
Major Products Formed:
Oxidation: Sodium 2-fluoro-5-methylbenzenesulfonate.
Reduction: 2-fluoro-5-methylbenzenesulfide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Sodium 2-fluoro-5-methylbenzene-1-sulfinate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of sodium 2-fluoro-5-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form various bonds, including S–S, N–S, and C–S bonds, through different reaction pathways . The molecular targets and pathways involved are primarily related to its reactivity with other chemical species, leading to the formation of diverse organosulfur compounds .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-fluoro-5-methylbenzene-1-sulfinate is unique due to the presence of the fluorine atom, which imparts distinct reactivity and selectivity compared to other sodium sulfinates. This fluorinated compound exhibits enhanced stability and reactivity, making it particularly valuable in synthetic applications where precise control over reaction outcomes is required .
Properties
Molecular Formula |
C7H6FNaO2S |
|---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
sodium;2-fluoro-5-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c1-5-2-3-6(8)7(4-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
LSNKTFNPKRUXQP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















